![molecular formula C10H8BrNO2 B1518948 2-(4-Bromo-1H-indol-2-yl)acetic acid CAS No. 1018635-67-0](/img/structure/B1518948.png)
2-(4-Bromo-1H-indol-2-yl)acetic acid
Overview
Description
2-(4-Bromo-1H-indol-2-yl)acetic acid is a useful research compound. Its molecular formula is C10H8BrNO2 and its molecular weight is 254.08 g/mol. The purity is usually 95%.
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Biological Activity
2-(4-Bromo-1H-indol-2-yl)acetic acid is a notable compound within the indole family, characterized by its unique bromine substitution at the 4-position. This compound has garnered attention for its diverse biological activities, including potential applications in pharmacology and biochemistry. Understanding its mechanisms of action, biochemical interactions, and therapeutic potential is crucial for advancing research in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Binding : Indole derivatives, including this compound, exhibit high affinity for multiple receptors, influencing cellular signaling pathways and metabolic processes.
- Enzyme Interaction : The compound can modulate enzyme activity by acting as an inhibitor or activator. For instance, it has been shown to inhibit certain kinases involved in cell signaling, thereby affecting processes such as apoptosis and proliferation .
Biological Activities
Research has demonstrated that this compound exhibits a broad spectrum of biological activities:
- Anticancer Activity : Studies indicate that this compound can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes. It has shown particular efficacy against solid tumors, such as colon and lung cancers .
- Antimicrobial Properties : The compound has been evaluated for its antibacterial effects against various pathogens. For instance, similar indole derivatives have demonstrated activity against Staphylococcus aureus, with MIC values indicating significant inhibitory potential .
- Anti-inflammatory Effects : Indole derivatives are known to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and signaling pathways.
Biochemical Pathways
The influence of this compound extends to several key biochemical pathways:
Pathway | Effect |
---|---|
Apoptosis | Induces cell death in cancer cells |
Cell Signaling | Modulates pathways through receptor interaction |
Inflammation | Reduces inflammatory markers |
Antimicrobial Activity | Inhibits growth of bacterial pathogens |
Case Studies
Several studies have investigated the biological activity of this compound:
- Antitumor Activity in Solid Tumors :
- Antibacterial Evaluation :
- Mechanistic Insights :
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of 2-(4-Bromo-1H-indol-2-yl)acetic acid exhibit significant antitumor properties. For instance, studies have shown that related compounds can inhibit the activity of key kinases involved in tumor growth, such as the KDR (kinase insert domain receptor) kinase. Inhibiting KDR can prevent angiogenesis, which is crucial for tumor development .
Antimicrobial Activity
Recent investigations into the antimicrobial properties of indole derivatives have revealed that this compound and its derivatives possess notable activity against various bacterial strains. The synthesis of novel indole derivatives has been linked to enhanced antimicrobial efficacy, making them potential candidates for developing new antibiotics .
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes in pathogenic bacteria. For example, it has been shown to target cystathionine γ-synthase (bCSE), an enzyme associated with bacterial virulence. Inhibiting this enzyme can increase the sensitivity of bacteria to conventional antibiotics, providing a dual approach to combat bacterial infections .
Cellular Function Modulation
Indoles are known to influence various cellular pathways. The presence of the bromo substituent in this compound enhances its interaction with biological targets, potentially leading to modulation of cellular functions such as apoptosis and cell proliferation .
Case Studies and Research Findings
Properties
IUPAC Name |
2-(4-bromo-1H-indol-2-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c11-8-2-1-3-9-7(8)4-6(12-9)5-10(13)14/h1-4,12H,5H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPYDZQFPYVDSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(N2)CC(=O)O)C(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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